molecular formula C12H14N6O B2859041 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine CAS No. 1798489-53-8

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine

Cat. No.: B2859041
CAS No.: 1798489-53-8
M. Wt: 258.285
InChI Key: OIFUSNKGTFNUCC-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine (CAS 1798489-53-8) is a chemical building block of significant interest in medicinal and materials chemistry. It features a pyrazine ring linked to a piperidine-triazole scaffold, a structural motif found in compounds with diverse biological activities . Heterocyclic structures containing fused 1,2,3-triazole and pyrazine rings have been investigated as potent inhibitors of therapeutic targets such as the c-Met protein kinase, which is a key receptor in cancer research . Furthermore, related triazolopyrazine derivatives have shown promise as fluorescent probes and as structural components in polymers for applications like solar cells, highlighting the versatility of this chemotype beyond pharmaceutical applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All products are for Research Use Only (RUO) and are not for human or veterinary use.

Properties

IUPAC Name

pyrazin-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c19-12(11-9-13-3-4-14-11)17-6-1-10(2-7-17)18-8-5-15-16-18/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFUSNKGTFNUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is optimally introduced via CuAAC, a regioselective "click" reaction. Starting from 4-azidopiperidine (1) , synthesized via nucleophilic substitution of 4-chloropiperidine with sodium azide, the azide reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to yield 4-(1H-1,2,3-triazol-1-yl)piperidine (2) . This method, adapted from triazolopyrazine syntheses, ensures >90% regioselectivity for the 1,4-isomer. Typical conditions involve CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C for 12 h.

Table 1: Optimization of CuAAC Conditions for Compound 2

Alkyne Catalyst System Solvent Time (h) Yield (%)
Propargyl alcohol CuSO₄/Na ascorbate t-BuOH/H₂O 12 92
Ethynylbenzene CuI/DIPEA DMF 24 85

Alternative Triazole Formation Strategies

While CuAAC dominates, thermolytic cyclization of tetrazoles offers a metal-free route. For instance, heating 4-(2H-tetrazol-5-yl)piperidine (3) at 140°C in DMF induces cycloreversion to generate 4-(1H-1,2,3-triazol-1-yl)piperidine (2) in 65% yield. However, harsh conditions and lower yields limit practicality compared to CuAAC.

Preparation of Pyrazine-2-Carbonyl Derivatives

Pyrazine-2-Carboxylic Acid Activation

Pyrazine-2-carboxylic acid (4) is activated as its acyl chloride (5) using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction of 4 with excess SOCl₂ under reflux (70°C, 4 h) provides 5 in 95% yield. Alternatively, coupling agents like HATU or EDCl enable direct amide formation without isolating 5 , though acyl chlorides ensure higher purity for subsequent steps.

Amide Bond Formation: Coupling Piperidine-Triazole and Pyrazine Units

Acyl Chloride-Amine Coupling

Treatment of 4-(1H-1,2,3-triazol-1-yl)piperidine (2) with pyrazine-2-carbonyl chloride (5) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C affords the target compound (6) in 78% yield after 16 h. This method, analogous to quinazolinone syntheses, benefits from mild conditions and scalability.

Table 2: Comparative Coupling Methods for Compound 6

Coupling Agent Base Solvent Time (h) Yield (%)
None (acyl chloride) TEA DCM 16 78
HATU DIPEA DMF 6 82
EDCl/HOBt TEA THF 12 75

Solid-Phase Assisted Synthesis

Adapting traceless solid-phase strategies, polystyrene-bound tosylhydrazide resin immobilizes pyrazine-2-carbaldehyde (7) , which undergoes hydrazone formation with 2 . Subsequent cyclization and cleavage yield 6 in 62% yield over three steps. While efficient, this route demands specialized resin and prolonged optimization.

Purification and Characterization

Crude 6 is purified via silica gel chromatography (EtOAc/hexanes, 1:1) or recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyrazine H), 8.52 (s, 1H, triazole H), 4.45 (m, 1H, piperidine H), 3.85 (m, 2H, piperidine H), 2.95 (m, 2H, piperidine H), 2.10 (m, 2H, piperidine H), 1.80 (m, 2H, piperidine H).
  • HRMS (ESI+) : m/z calc. for C₁₂H₁₄N₆O [M+H]⁺: 283.1284, found: 283.1286.

Challenges and Optimization Considerations

Regioselectivity in Triazole Formation

Unsymmetrical alkynes risk 1,5-triazole isomers, but propargyl alcohol’s electronic bias ensures >90% 1,4-selectivity. For advanced derivatives, Ru-catalyzed azide-alkyne cycloaddition (RuAAC) may access 1,5-isomers, though irrelevant here.

Steric Hindrance in Amide Coupling

Bulky triazole substituents slow acylation; pre-activating 5 with HATU or using DMF as a polar aprotic solvent enhances reactivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 1-((N1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazole-5-yl)piperazine
  • Structure : Combines triazole, piperazine, and nitroimidazole.
  • Key Features : Nitroimidazole imparts antimicrobial/antitumor activity; triazole enhances stability.
Compound B : 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
  • Structure : Dual pyrazine and 1,2,4-triazole motifs linked via pyridine.
  • Key Features : Extended π-conjugation improves photophysical properties; molecular weight = 369.37 g/mol.
  • Crystallography: Monoclinic (P21/c), Z = 4, with a = 10.751 Å, β = 102.57° .
Compound C : 2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride
  • Structure : Steroid-triazole hybrid with diamine linker.
  • Synthesis : CuAAC followed by deprotection (95% yield).
  • Application : Targeted drug delivery due to estradiol’s receptor affinity.

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Piperidine-triazole-pyrazine Piperazine-triazole-nitroimidazole Pyrazine-triazole-pyridine Estradiol-triazole-diamine
Molecular Weight ~350–370 g/mol (estimated) Not reported 369.37 g/mol ~600–650 g/mol (estimated)
Synthesis Method Likely CuAAC Multi-step organic synthesis CuAAC or similar CuAAC + deprotection
Biological Activity Potential kinase inhibition (inferred) Antitumor (solid tumors) Not reported Hormone-targeted therapy
Crystallographic Data Not available Not reported Monoclinic (P21/c), Z = 4 Not reported
Key Functional Groups 1,2,3-Triazole, pyrazine 1,2,3-Triazole, nitroimidazole 1,2,4-Triazole, pyrazine, pyridine 1,2,3-Triazole, estradiol

Physicochemical and Pharmacological Properties

  • Solubility : Pyrazine (target compound) enhances aqueous solubility compared to nitroimidazole (Compound A) or estradiol (Compound C).
  • Binding Interactions : Triazole’s nitrogen atoms facilitate hydrogen bonding, critical for target engagement in medicinal chemistry .
  • Stability : Piperidine and pyrazine rings (target compound) may confer metabolic stability over ester-linked analogues (e.g., Compound C’s dihydrochloride salt) .

Biological Activity

The compound 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H22N4OC_{14}H_{22}N_4O with a molecular weight of approximately 250.36 g/mol. The compound features a pyrazine core substituted with a piperidine ring attached to a triazole moiety, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing triazole and pyrazine moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A notable example includes the compound 22i, which exhibited IC50 values of 0.83 µM against A549 (lung cancer), 0.15 µM against MCF-7 (breast cancer), and 2.85 µM against HeLa (cervical cancer) cells . This suggests that modifications in the triazole and piperidine structures can significantly influence anticancer activity.

The mechanism by which these compounds exert their effects often involves inhibition of specific kinases such as c-Met kinase, which plays a critical role in tumor growth and metastasis. Compounds like 22i not only inhibited c-Met kinase at nanomolar concentrations (IC50 = 48 nM) but also induced apoptosis in cancer cells through various assays including Annexin V-FITC/PI staining and cell cycle analysis .

Antimicrobial Activity

Compounds containing triazole rings are also known for their antimicrobial properties . The presence of the triazole moiety enhances binding affinity to biological targets involved in microbial metabolism. For example, derivatives with fluorinated phenyl groups have shown increased antimicrobial activity compared to their non-fluorinated counterparts due to improved lipophilicity and bioactivity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the piperidine or triazole rings can lead to significant changes in biological activity. For instance:

Compound Structure Features Biological Activity Unique Aspects
Compound APiperidine with ClAnticancerChlorine enhances binding
Compound BPiperidine with FAntimicrobialFluorine increases lipophilicity
Compound CPyrazine derivativeAntifungalDifferent ring structure alters activity

This table illustrates how varying functional groups can modulate the pharmacological profile of similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole-piperidine derivatives:

  • Study on Cancer Cell Lines : A series of compounds were tested against A549, MCF-7, and HeLa cells, revealing that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Efficacy Testing : In vitro studies showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
  • In Vivo Studies : Animal models have demonstrated that selected compounds possess favorable pharmacokinetic properties, supporting their potential use as therapeutic agents for cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]pyrazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of the piperidine and pyrazine cores. A common approach includes:

Triazole-Piperidine Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring onto piperidine .

Carbonyl Coupling : Amide bond formation between the triazole-piperidine intermediate and pyrazine-2-carbonyl chloride using coupling agents like EDCI/HOBt in DMF .

Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (e.g., ethanol/water) to isolate the product .

  • Critical Variables : Reaction temperature (60–80°C for CuAAC), solvent polarity (DMF enhances coupling efficiency), and catalyst loading (5–10 mol% CuI). Yields range from 45% to 72% depending on steric hindrance .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm; piperidine CH₂ groups at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and triazole (C-N stretches at 1520–1450 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1425) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally analogous compounds?

  • Case Analysis : For example, piperazine-triazole derivatives show variable antimicrobial activity (MIC: 2–64 µg/mL) due to:

Structural Variations : Substitutions on pyrazine (e.g., electron-withdrawing groups enhance activity) .

Assay Conditions : Differences in bacterial strains, incubation time, or solvent (DMSO vs. saline) .

  • Resolution : Standardize assays (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate critical functional groups .

Q. What computational strategies optimize the design of derivatives targeting kinase inhibition?

  • Approach :

Molecular Docking : Use AutoDock Vina to predict binding poses with kinase ATP pockets (e.g., EGFR, PDB ID: 1M17). Pyrazine’s planar structure favors π-π stacking with Phe residues .

MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs). Triazole-piperidine flexibility may reduce binding entropy .

QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. How do solvent and catalyst choices impact regioselectivity in triazole-piperidine synthesis?

  • Data-Driven Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N1-triazole regioisomers (~85% selectivity), while toluene shifts to N2-isomers (55%) due to steric control .
  • Catalyst Systems : CuI/1,10-phenanthroline enhances N1-selectivity (>90%) vs. Ru-based catalysts, which favor alternative pathways .
    • Mitigation of Byproducts : Optimize catalyst loading (5 mol%) and reaction time (2–4 hr) to minimize diastereomer formation .

Experimental Design & Data Analysis

Q. What strategies validate the purity of synthesized batches, and how are impurities characterized?

  • Analytical Workflow :

HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities (>99% purity threshold) .

LC-MS/MS : Identify byproducts (e.g., dehalogenated intermediates or oxidation products) via fragmentation patterns .

X-ray Crystallography : Resolve ambiguous structures (e.g., tautomerism in triazole rings) by single-crystal analysis .

Q. How can researchers reconcile discrepancies in reaction yields reported across studies?

  • Root Causes :

  • Scale Effects : Milligram-scale reactions often report higher yields (70–80%) vs. gram-scale (50–60%) due to mixing inefficiencies .
  • Starting Material Quality : Impurities in commercial piperidine derivatives (e.g., HCl salts) reduce coupling efficiency .
    • Best Practices : Pre-purify reagents (e.g., recrystallize pyrazine-2-carbonyl chloride) and use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Biological Activity & Mechanisms

Q. What in vitro assays are recommended for evaluating antitumor potential, and how are IC₅₀ values interpreted?

  • Assay Design :

Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Include cisplatin as a positive control .

Apoptosis Markers : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

  • Data Interpretation : IC₅₀ values <10 µM suggest high potency, but cross-validate with cytotoxicity assays (e.g., non-cancerous HEK293 cells) to assess selectivity .

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